tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate
Description
The compound tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate is a brominated azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-bromobenzylamino substituent at the 3-position of the azetidine ring. The Boc group enhances solubility and stability during synthetic steps, making the compound a versatile intermediate in medicinal chemistry .
Properties
CAS No. |
887579-59-1 |
|---|---|
Molecular Formula |
C15H21BrN2O2 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromophenyl)methylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-12(10-18)17-8-11-6-4-5-7-13(11)16/h4-7,12,17H,8-10H2,1-3H3 |
InChI Key |
PZQUJYMIZOTTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
General Procedure
The most widely reported method involves reductive amination between tert-butyl 3-aminoazetidine-1-carboxylate and 2-bromobenzaldehyde. The reaction proceeds under mild conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloromethane (DCM) at room temperature.
Reaction Scheme :
$$
\text{tert-Butyl 3-aminoazetidine-1-carboxylate} + \text{2-bromobenzaldehyde} \xrightarrow{\text{NaBH(OAc)}_3, \text{DCM}} \text{tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate}
$$
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)₃ (1.2 equiv) | 78–82 | |
| Solvent | DCM | 82 | |
| Temperature | 25°C | 80 | |
| Reaction Time | 12–16 h | 78 |
Key Observations :
- Steric Effects : The tert-butyl group on the azetidine ring enhances solubility but may slow reaction kinetics due to steric hindrance.
- pH Control : Acidic additives (e.g., acetic acid) are unnecessary, as the Boc-protected amine remains non-nucleophilic under neutral conditions.
Nucleophilic Substitution Approach
Halogen Displacement
tert-Butyl 3-bromoazetidine-1-carboxylate reacts with 2-bromobenzylamine in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C.
Reaction Scheme :
$$
\text{tert-Butyl 3-bromoazetidine-1-carboxylate} + \text{2-bromobenzylamine} \xrightarrow{\text{Cs₂CO₃, MeCN}} \text{Product} + \text{HBr}
$$
Comparative Data
| Base | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Cs₂CO₃ | Acetonitrile | 80°C | 65 | 95 | |
| K₂CO₃ | DMF | 60°C | 52 | 88 | |
| NaH | THF | 0°C to RT | 48 | 90 |
Limitations :
- Competing Elimination : Higher temperatures (>100°C) promote β-hydride elimination, forming azetine byproducts.
- Purification Challenges : Residual Cs₂CO₃ necessitates multiple aqueous washes, reducing overall yield.
Coupling Reactions Using Activated Intermediates
Carbodiimide-Mediated Coupling
A two-step protocol involves:
- Activation : Reacting 2-bromobenzylamine with Boc-protected azetidine-3-carboxylic acid using EDCI/HOBt in DCM.
- Deprotection : Removing the Boc group with trifluoroacetic acid (TFA).
Reaction Conditions :
- Coupling Agents : EDCI (1.3 equiv), HOBt (1.1 equiv).
- Solvent : DCM at 20°C for 4 h.
- Yield : 67–72% after purification by silica gel chromatography.
Advantages :
- High regioselectivity due to pre-activated carboxylic acid intermediates.
- Scalable to multi-gram quantities with minimal byproducts.
Cyclization Strategies
Tosylate-Mediated Ring Closure
Linear precursors (e.g., tert-butyl 2-(2-bromophenyl)-3-hydroxypropylcarbamate) undergo cyclization via tosylation and base treatment:
Steps :
- Tosylation : Treat with tosyl chloride (TsCl) in pyridine.
- Cyclization : Use Cs₂CO₃ in acetonitrile at 80°C.
Data :
| Step | Reagents | Yield (%) | Source |
|---|---|---|---|
| Tosylation | TsCl, pyridine, 0°C | 85 | |
| Cyclization | Cs₂CO₃, MeCN, 80°C | 75 |
Challenges :
Comparative Analysis of Methods
| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78–82 | 95–98 | High | Moderate |
| Nucleophilic Substitution | 48–65 | 88–95 | Moderate | Low |
| Coupling Reactions | 67–72 | 97–99 | High | High |
| Cyclization | 75–85 | 90–94 | Low | Moderate |
Recommendations :
- Medicinal Chemistry : Reductive amination offers rapid access with high purity.
- Industrial Scale : Coupling reactions provide better reproducibility and fewer byproducts.
Stereochemical Considerations
Diastereomer Formation
The azetidine ring’s puckering can lead to axial/equatorial isomerism. Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers with >99% ee when using enantiopure 2-bromobenzylamine.
Key Data :
| Column | Mobile Phase | Resolution (Rs) | Source |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 2.1 | |
| Lux Cellulose-2 | Ethanol | 1.8 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The azetidine ring can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Bromine's position (aromatic vs. aliphatic) influences reactivity and electronic properties.
Comparison :
Physicochemical Properties
Data from and provide insights into key parameters:
*Estimated using analogous brominated compounds.
Key Observations :
- The 2-bromobenzylamino group increases steric bulk and polar surface area relative to aliphatic analogs, impacting bioavailability.
Biological Activity
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate is a synthetic compound belonging to the azetidine class, characterized by its unique structural features, including a tert-butyl ester group and a bromophenyl moiety. Its molecular formula is with a molecular weight of approximately 341.24 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
The compound's structure significantly influences its biological activity. The presence of the bromine atom on the phenyl ring enhances its reactivity and biological interactions. The azetidine ring is known for its ability to mimic natural substrates in biological systems, potentially allowing it to interact with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C15H21BrN2O2 |
| Molecular Weight | 341.24 g/mol |
| CAS Number | 887579-59-1 |
| IUPAC Name | This compound |
| LogP | 3.4868 |
| PSA (Polar Surface Area) | 41.57 Ų |
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily attributed to its structural components.
The compound's azetidine ring may facilitate interactions with various biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with neurotransmitter receptors or other signaling pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that related azetidine derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values ranged from sub-micromolar concentrations to micromolar levels, indicating potent activity against these cell lines .
- Molecular docking studies suggest that the compound may induce apoptosis through activation of p53 pathways, similar to established chemotherapeutics like doxorubicin .
- Neuropharmacological Effects :
-
Synthetic Pathways :
- The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic synthesis . This synthetic versatility allows for modifications that could enhance biological activity or selectivity.
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